molecular formula C10H9F3O3 B2659592 2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid CAS No. 1250334-60-1

2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid

Cat. No. B2659592
CAS RN: 1250334-60-1
M. Wt: 234.174
InChI Key: ALXYARRENNXGBT-UHFFFAOYSA-N
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Description

“2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid” is an organic compound . It’s a derivative of propanoic acid where one of the hydrogen atoms in the second carbon is replaced by a 2-(trifluoromethyl)phenyl group and the other hydrogen is replaced by a hydroxyl group .


Molecular Structure Analysis

The molecular structure of “2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid” is characterized by the presence of a propanoic acid backbone with a hydroxyl group and a 2-(trifluoromethyl)phenyl group attached to the second carbon .

Scientific Research Applications

Synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates

This compound is used in the synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates . The synthesis is carried out under solvent-free conditions in an oven or microwave oven via the Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate followed by intramolecular cyclization in the presence of silica-immobilized L-proline .

Catalyst in Chemical Reactions

2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid serves as a versatile reagent in organic synthesis . It acts as a catalyst in various chemical reactions, enhancing the efficiency and effectiveness of the reactions .

Building Block for Material Production

This compound is a fundamental building block for the production of various materials . Its unique structure and properties make it a valuable component in the creation of new materials .

Fungicidal Activity

2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid has been found to have fungicidal activities . It has been tested against two different strains of Botrytis cinerea, showing promising results .

Fluorinated Building Blocks

This compound is part of the fluorinated building blocks, which are used in various applications in scientific research . The introduction of fluorine atoms into organic compounds is known as one of the best strategies for the enhancement or modification of their original biological activities .

Intramolecular H-bonding

The compound forms intramolecular H-bonding between the OH and O atom in the carboxyl group and neighboring electron-withdrawing CF3 group . This property can be utilized in various chemical reactions and syntheses .

properties

IUPAC Name

2-hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-9(16,8(14)15)6-4-2-3-5-7(6)10(11,12)13/h2-5,16H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXYARRENNXGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid

CAS RN

1250334-60-1
Record name 2-hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid
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